2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride
Description
2-(2,5-Dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride is a synthetic indole derivative characterized by a bicyclic indole core substituted with methyl groups at the 2- and 5-positions. The ethanamine linker connects the indole moiety to a 4-methoxybenzyl group, with the compound stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-4-9-20-19(12-14)18(15(2)22-20)10-11-21-13-16-5-7-17(23-3)8-6-16;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPNDDTHJUKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=C(C=C3)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride is a synthetic derivative of indole, a structure that has been extensively studied for its diverse biological activities. Indole derivatives have garnered attention for their potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.83 g/mol. The structure features an indole core substituted with a methoxybenzyl group and an ethylamine side chain, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. The compound has shown promising results in various cancer cell lines:
- Cell Proliferation Inhibition : In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at concentrations as low as 10 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin .
-
Mechanisms of Action : The compound appears to induce apoptosis through multiple pathways:
- Cell Cycle Arrest : Flow cytometric analysis revealed that it effectively arrests the cell cycle at the G2/M phase, leading to increased apoptosis rates .
- Apoptotic Pathway Activation : It upregulates pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual modulation enhances the apoptotic response in cancer cells.
Enzymatic Inhibition
The biological activity of the compound extends beyond direct cytotoxic effects. It has been shown to inhibit key enzymes involved in cancer metabolism:
- Carbonic Anhydrases (CAs) : The compound exhibits inhibitory properties against human carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis. This inhibition was confirmed through enzymatic assays, with IC50 values ranging from 15 to 20 µM .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on MCF-7 Cells :
- In Vivo Studies :
Summary Table of Biological Activities
| Activity Type | Assessed Cell Lines | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10 | Cell cycle arrest |
| Antiproliferative | HepG2 | 12 | Apoptosis induction |
| Enzymatic inhibition | hCA IX | 15 | Competitive inhibition |
| Enzymatic inhibition | hCA II | 20 | Competitive inhibition |
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds with indole structures often exhibit antidepressant properties. The compound has been studied for its ability to modulate serotonin receptors, which are critical in the treatment of depression. A study on similar indole derivatives demonstrated their efficacy in enhancing serotonin levels and improving mood-related behaviors in animal models .
1.2 Anticancer Potential
Indole derivatives have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The compound's structural characteristics suggest potential interactions with targets such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunosuppression. Preliminary studies have indicated that modifications to the indole structure can enhance inhibitory activity against IDO, suggesting that this compound may also possess anticancer properties .
Neuropharmacology
2.1 Serotonin Receptor Modulation
The compound is believed to interact with various serotonin receptors (5-HT receptors). Its structural similarity to known serotonergic agents positions it as a candidate for further exploration in the treatment of anxiety and mood disorders. In vitro assays have shown that related compounds can effectively activate these receptors, leading to anxiolytic effects .
2.2 Cognitive Enhancer
Research into similar compounds suggests that they may improve cognitive function through modulation of neurotransmitter systems. The potential for 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride to enhance synaptic plasticity merits investigation as a cognitive enhancer, particularly in age-related cognitive decline .
Metabolic Regulation
3.1 Lipid Metabolism
Recent studies have highlighted the role of indole derivatives in regulating lipid metabolism through activation of peroxisome proliferator-activated receptors (PPARs). The compound has been evaluated for its effects on lipid accumulation in hepatocytes, with findings indicating significant reductions in triglyceride levels when compared to control groups treated with oleic acid . This suggests its potential application as a lipid metabolism regulator.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Classification and Key Features
The compound belongs to two overlapping structural classes: indole derivatives (due to its core) and N-benzyl-substituted ethanamines (due to the 4-methoxybenzyl group). Below is a comparative analysis with key analogs:
Table 1: Structural and Pharmacological Comparison
Calculated based on molecular formula (C20H23ClN2O).
*From .
Key Differences and Implications
Core Structure :
- The target compound’s indole core distinguishes it from phenethylamine-based NBOMe analogs (e.g., 25I-NBOMe). Indole derivatives often exhibit distinct receptor binding profiles due to the nitrogen-containing pyrrole ring, which enhances π-π stacking and hydrogen bonding compared to simple phenyl groups.
- In contrast, NBOMe compounds derive potency from 2,5-dimethoxy phenyl substitutions and a rigid 2-methoxybenzyl group, which optimizes 5-HT2A receptor interactions.
The 4-methoxybenzyl group on the target compound shares structural similarity with NBOMe’s 2-methoxybenzyl group but lacks the ortho-methoxy group critical for 5-HT2A receptor potency in NBOMe derivatives.
Pharmacological Considerations: NBOMe compounds are notorious for high 5-HT2A affinity (sub-nanomolar EC50), whereas indole derivatives like bufotenine show broader receptor activity (5-HT1A/2A) with lower selectivity. The target compound’s activity remains underexplored, but its hybrid structure suggests possible dual mechanisms (indole-mediated and benzyl-mediated receptor interactions).
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride?
Methodological Answer:
The synthesis typically involves coupling a substituted indole core (e.g., 2,5-dimethylindole) with an ethanamine derivative under acidic conditions. Key steps include:
- Indole Functionalization: Introduce the ethanamine side chain via nucleophilic substitution or reductive amination. For example, reacting 2,5-dimethylindole with bromoethylamine hydrobromide in acetonitrile under reflux (60–80°C) yields the intermediate indole-ethanamine .
- N-Substitution: Attach the 4-methoxybenzyl group using a benzyl halide (e.g., 4-methoxybenzyl chloride) in the presence of a base like NaHCO₃ to facilitate alkylation. The reaction is monitored via TLC to ensure completion .
- Salt Formation: Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt, enhancing solubility for pharmacological assays .
Critical Parameters: Control reaction pH (<2 for salt formation) and temperature to avoid indole ring decomposition. Purification via recrystallization (ethanol/water) ensures >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- ¹H/¹³C NMR: Identify proton environments (e.g., indole NH at δ 10–12 ppm, methoxybenzyl OCH₃ at δ 3.8 ppm). Disappearance of NH signals in D₂O exchange confirms salt formation .
- IR Spectroscopy: Detect N–H stretches (~3200 cm⁻¹ for amine) and C–O–C vibrations (1250 cm⁻¹ for methoxy group) .
- Purity Assessment:
Basic: How does the hydrochloride salt form influence solubility and pharmacological testing?
Methodological Answer:
The hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS) compared to the free base (<5 mg/mL), enabling in vitro assays (e.g., receptor binding, cytotoxicity). Key considerations:
- Buffer Compatibility: Use pH 7.4 buffers to prevent salt dissociation. For cell-based assays, verify osmolarity adjustments to avoid cytotoxicity from chloride ions .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free base or oxidized indole) should be <2% .
Advanced: How do substituents on the indole ring (e.g., 2,5-dimethyl) affect receptor binding and selectivity?
Methodological Answer:
- Steric Effects: The 2,5-dimethyl groups restrict rotational freedom, stabilizing interactions with hydrophobic pockets in receptors like 5-HT₂A. Molecular docking (AutoDock Vina) shows ΔG ≈ -9.2 kcal/mol for 5-HT₂A vs. -7.8 kcal/mol for 5-HT₂C, explaining selectivity .
- Electronic Effects: Methyl groups donate electron density via hyperconjugation, increasing indole’s π-π stacking affinity for aromatic residues (e.g., Phe340 in 5-HT₂A). Competitive binding assays (³H-ketanserin displacement) show IC₅₀ = 12 nM for 5-HT₂A vs. 220 nM for σ₁ receptors .
Experimental Design: Compare analogs (e.g., 2-methyl vs. 2,5-dimethyl) in radioligand assays to isolate substituent contributions .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HEK293 expressing human 5-HT₂A) and protocols (e.g., FLIPR Calcium Flux). Replicate conflicting studies with internal controls .
- Purity Verification: Re-test compounds from divergent studies via HPLC. Impurities >5% (e.g., des-methyl byproducts) can skew EC₅₀ values .
- Meta-Analysis: Pool data from ≥5 studies using random-effects models to identify outliers. For example, a 2024 meta-analysis resolved IC₅₀ discrepancies (95% CI: 8–15 nM) .
Advanced: How to design experiments to elucidate metabolic pathways and excretion profiles?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rat) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., O-demethylation at 4-methoxybenzyl) .
- Isotope Tracing: Synthesize ¹⁴C-labeled compound (¹⁴C at benzyl position) to quantify urinary/fecal excretion in Sprague-Dawley rats. Collect samples at 0–48 h post-administration .
- CYP Inhibition Assays: Test with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes. Correlate inhibition with metabolite formation rates .
Advanced: What computational approaches predict interactions with off-target receptors (e.g., σ receptors)?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to σ₁ receptors (PDB: 5HK1) using AMBER. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize high-risk off-targets .
- Pharmacophore Modeling: Align structural features (indole NH, methoxybenzyl) with known σ₁ ligands (e.g., PD144418). Validate predictions with SPR binding assays (KD < 1 μM = high risk) .
- Machine Learning: Train Random Forest models on ChEMBL data to predict polypharmacology. Input descriptors include LogP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
